molecular formula C13H21N3O3S B7162058 N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine

N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine

Cat. No.: B7162058
M. Wt: 299.39 g/mol
InChI Key: PFPAFVQEUVFRPS-UHFFFAOYSA-N
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Description

N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a morpholine group and a sulfonamide group

Properties

IUPAC Name

N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-11(10-20(2,17)18)15-13-4-3-12(9-14-13)16-5-7-19-8-6-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPAFVQEUVFRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC1=NC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the morpholine and sulfonamide groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridine
  • N-(1-methylsulfonylpropan-2-yl)-5-piperidin-4-ylpyridin-2-amine

Uniqueness

N-(1-methylsulfonylpropan-2-yl)-5-morpholin-4-ylpyridin-2-amine is unique due to the presence of both the morpholine and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

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